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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-5-

methylbenzonitrile

Cat. No.: B1360010 Get Quote

For researchers, scientists, and professionals in the field of drug development, a

comprehensive understanding of the molecular structure and properties of novel chemical

entities is paramount. This guide provides a detailed overview of 2-Bromo-4-fluoro-5-
methylbenzonitrile, a substituted aromatic compound with potential applications in medicinal

chemistry and materials science. Due to the limited availability of published experimental data

for this specific isomer, this document combines information from commercial suppliers with

predicted spectroscopic data and a plausible synthetic methodology based on established

chemical principles.

Molecular Structure and Identification
2-Bromo-4-fluoro-5-methylbenzonitrile is a trifunctionalized benzene derivative. The precise

arrangement of the bromo, fluoro, methyl, and cyano groups on the aromatic ring is critical for

its chemical reactivity and biological activity. It is essential to distinguish this compound from its

various isomers.

Key Identifiers:
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Identifier Value Source

IUPAC Name
2-Bromo-4-fluoro-5-

methylbenzonitrile
-

Molecular Formula C₈H₅BrFN -

Molecular Weight 214.04 g/mol

Purity >96% [1]

Isomeric Forms:

It is crucial to differentiate 2-Bromo-4-fluoro-5-methylbenzonitrile from its isomers, for which

more data is publicly available. These include:

5-Bromo-2-fluoro-4-methylbenzonitrile: CAS Number 1269493-45-9[2][3]

2-Bromo-5-fluoro-4-methylbenzonitrile: CAS Number 916792-11-5

4-Bromo-2-fluoro-5-methylbenzonitrile: CAS Number 916792-13-7[4]

The distinct substitution pattern of each isomer significantly influences its electronic properties,

steric hindrance, and, consequently, its reactivity in chemical synthesis and its interaction with

biological targets.

Caption: Key identifiers for 2-Bromo-4-fluoro-5-methylbenzonitrile.

Predicted Spectroscopic Data
While experimental spectra for 2-Bromo-4-fluoro-5-methylbenzonitrile are not readily

available in the public domain, spectroscopic data can be predicted based on the analysis of its

chemical structure and comparison with related, well-documented compounds such as 2-

Bromo-4-fluorobenzonitrile and 2-Bromo-4-methylbenzonitrile.[5][6]

Predicted ¹H NMR (500 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.6 d ~ 8.0 1H H-6

~ 7.1 d ~ 6.0 1H H-3

~ 2.4 s - 3H -CH₃

Note: The chemical shifts are estimates. The doublet multiplicity for H-6 is expected due to

coupling with the adjacent fluorine atom, and for H-3 from coupling to the fluorine atom.

Predicted ¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~ 160 (d, J ≈ 250 Hz) C-4

~ 138 C-6

~ 135 (d, J ≈ 10 Hz) C-5

~ 125 (d, J ≈ 25 Hz) C-1

~ 118 (d, J ≈ 25 Hz) C-3

~ 117 C≡N

~ 115 (d, J ≈ 15 Hz) C-2

~ 20 -CH₃

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are

expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Predicted IR Spectroscopy:
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Wavenumber (cm⁻¹) Functional Group

~ 2230 C≡N (Nitrile)

~ 1600, 1480 C=C (Aromatic)

~ 1250 C-F (Aryl-F)

~ 1050 C-Br (Aryl-Br)

Predicted Mass Spectrometry (EI):

m/z Assignment

213/215 [M]⁺ (Molecular ion peak with bromine isotopes)

134 [M - Br]⁺

107 [M - Br - HCN]⁺

Synthesis and Experimental Protocols
A plausible synthetic route to 2-Bromo-4-fluoro-5-methylbenzonitrile can be designed based

on established methodologies for the synthesis of substituted benzonitriles. A common

approach involves the Sandmeyer reaction of a corresponding aniline derivative.

Proposed Synthetic Pathway
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Proposed Synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile

2-Bromo-4-fluoro-5-methylaniline

Diazotization
(NaNO₂, HCl, 0-5 °C)

Step 1

2-Bromo-4-fluoro-5-methylbenzenediazonium chloride

Sandmeyer Reaction
(CuCN, KCN)

Step 2

2-Bromo-4-fluoro-5-methylbenzonitrile

Click to download full resolution via product page

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via
Sandmeyer Reaction
This protocol is a generalized procedure and may require optimization.

Materials:

2-Bromo-4-fluoro-5-methylaniline

Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)

Copper(I) cyanide (CuCN)

Potassium cyanide (KCN)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Diazotization of 2-Bromo-4-fluoro-5-methylaniline:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-

Bromo-4-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

temperature remains below 5 °C.

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete

formation of the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium

cyanide (1.3 eq) in water.

Warm this solution to approximately 60-70 °C.
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Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution.

Vigorous nitrogen evolution will be observed.

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2

hours.

Cool the reaction mixture to room temperature.

Work-up and Purification:

Extract the product with diethyl ether (3 x volume).

Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

The crude 2-Bromo-4-fluoro-5-methylbenzonitrile can be further purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate).

Applications in Drug Discovery and Development
Substituted benzonitriles are valuable building blocks in medicinal chemistry. The presence of

three distinct functional groups—a bromine atom, a fluorine atom, and a nitrile group—on the

2-Bromo-4-fluoro-5-methylbenzonitrile scaffold offers multiple avenues for synthetic

elaboration.

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[5]

The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution

reactions or can be retained to modulate the physicochemical properties of a drug candidate,

such as its metabolic stability and binding affinity.[5]

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or

converted to various heterocyclic systems, such as tetrazoles or oxadiazoles.[5]
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These reactive handles make 2-Bromo-4-fluoro-5-methylbenzonitrile an attractive starting

material for the synthesis of complex molecules with potential therapeutic applications.

Conclusion
This technical guide provides a foundational understanding of 2-Bromo-4-fluoro-5-
methylbenzonitrile. While publicly available experimental data is currently scarce, the

information presented herein, including its key identifiers, predicted spectroscopic properties, a

plausible synthetic route, and potential applications, serves as a valuable resource for

researchers. Further experimental investigation is warranted to fully characterize this

compound and explore its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

